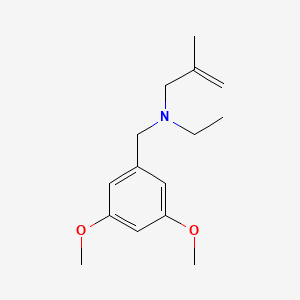
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is complex and not fully understood. However, it is believed that N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide works by activating the immune system and inducing the production of cytokines, which are signaling molecules that regulate the immune response. Specifically, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which are cytokines that have been shown to have potent anti-tumor activity.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to induce the production of cytokines, as well as to activate the immune system and stimulate the production of white blood cells. N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels, which is a key process in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the immune system and its role in cancer treatment. However, one limitation of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is that it can be difficult to synthesize, which can make it expensive and time-consuming to use in experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide. One area of interest is the development of new synthetic methods for N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide, which could make it more accessible for use in lab experiments. Another area of interest is the development of new formulations of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide that could be more effective in treating cancer. Finally, there is ongoing research into the use of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, which could improve its efficacy.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetic acid with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. Alternatively, it can be synthesized using a one-pot reaction of 3,4-dimethoxyphenylacetic acid, 4-methyl-3-nitrobenzaldehyde, and ammonium acetate in acetic acid.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide works by targeting the tumor vasculature, which is the network of blood vessels that supply nutrients and oxygen to the tumor. By disrupting the tumor vasculature, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide can cause the tumor to shrink or even disappear.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-5-11(8-13(10)18(20)21)16(19)17-12-6-7-14(22-2)15(9-12)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIRTCEFGRLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)

![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)

![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)


